Cas no 2549065-71-4 (3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol)

3-Chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol is a heterocyclic compound featuring a pyridine core substituted with a chloro group and a hydroxyl group, linked to a piperidine moiety via a carbonyl bridge. The piperidine ring is further functionalized with a pyrimidine-ether group bearing a methylpyrazole substituent. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor scaffold due to its pyrimidine and pyrazole motifs. The compound's modular design allows for structural optimization, enhancing binding affinity and selectivity. Its synthetic versatility enables derivatization for structure-activity relationship studies. The presence of multiple hydrogen bond acceptors and donors may contribute to favorable pharmacokinetic properties.
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol structure
2549065-71-4 structure
Product Name:3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol
CAS No:2549065-71-4
MF:C19H19ClN6O3
MW:414.84556221962
CID:5315046
PubChem ID:154583883
Update Time:2025-06-10

3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol Chemical and Physical Properties

Names and Identifiers

    • F6761-2762
    • AKOS040726612
    • 3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol
    • 2549065-71-4
    • 3-Chloro-5-[[4-[[5-(1-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]oxy]-1-piperidinyl]carbonyl]-2(1H)-pyridinone
    • Inchi: 1S/C19H19ClN6O3/c1-25-11-14(10-24-25)13-8-22-19(23-9-13)29-15-2-4-26(5-3-15)18(28)12-6-16(20)17(27)21-7-12/h6-11,15H,2-5H2,1H3,(H,21,27)
    • InChI Key: SCXFPLCVYRMKEH-UHFFFAOYSA-N
    • SMILES: C1(=O)NC=C(C(N2CCC(OC3=NC=C(C4=CN(C)N=C4)C=N3)CC2)=O)C=C1Cl

Computed Properties

  • Exact Mass: 414.1207162g/mol
  • Monoisotopic Mass: 414.1207162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 698
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.51±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 9.41±0.10(Predicted)

3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol Related Literature

Additional information on 3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol

Comprehensive Analysis of 3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol (CAS No. 2549065-71-4)

The compound 3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol (CAS No. 2549065-71-4) has garnered significant attention in the pharmaceutical and biochemical research communities due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines a pyrimidine core with a piperidine scaffold, linked via an ether bond, and further functionalized with a pyrazole moiety. Such intricate architecture makes it a promising candidate for drug discovery, particularly in targeting protein kinases and other enzymes involved in cellular signaling pathways.

Recent studies highlight the growing interest in small-molecule inhibitors for treating diseases like cancer, autoimmune disorders, and inflammatory conditions. The pyrimidine and pyrazole rings in this compound are known to interact with ATP-binding sites of kinases, a feature exploited in designing kinase inhibitors. Researchers are particularly intrigued by its potential to modulate JAK/STAT or PI3K/mTOR pathways, which are hot topics in oncology and immunology. The presence of a chloro substituent and a hydroxyl group further enhances its binding affinity and selectivity, making it a versatile scaffold for medicinal chemistry optimization.

From a synthetic perspective, the compound’s piperidine-1-carbonyl linkage offers stability and improved pharmacokinetic properties, addressing common challenges like metabolic degradation. Its logP and polar surface area values suggest favorable membrane permeability, a critical factor for oral bioavailability. These attributes align with the current demand for bioavailable drug candidates, a frequent search query among pharmaceutical professionals and researchers exploring structure-activity relationships (SAR).

In the context of AI-driven drug discovery, 2549065-71-4 exemplifies how computational tools can predict binding modes and optimize lead compounds. Platforms like AlphaFold and molecular docking software are increasingly used to validate such molecules, reflecting the intersection of chemistry and artificial intelligence—a trending topic in scientific literature. Additionally, its heterocyclic diversity resonates with the search for fragment-based drug design strategies, another area of high interest in academia and industry.

Environmental and safety profiles are also crucial for modern drug development. While not classified as hazardous, the compound’s chloropyridin-2-ol segment warrants careful handling during synthesis, emphasizing the need for green chemistry practices. This aligns with global trends toward sustainable pharmaceutical manufacturing, a frequently discussed subject in regulatory and ESG (Environmental, Social, and Governance) circles.

In summary, 3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol represents a compelling case study in rational drug design. Its multifaceted chemistry, combined with therapeutic potential and compatibility with cutting-edge technologies, positions it as a valuable asset for researchers tackling complex diseases. As the scientific community continues to explore targeted therapies and personalized medicine, compounds like this will undoubtedly play a pivotal role in shaping future breakthroughs.

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